REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:6]=1[C:15](=[O:17])[CH3:16])(=O)C.[OH-].[K+].O>C(O)C>[NH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:6]=1[C:15](=[O:17])[CH3:16] |f:1.2|
|
Name
|
(2'-acetylamino-4',6'-dimethoxyphenyl)ethanone
|
Quantity
|
0.237 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=CC(=C1)OC)OC)C(C)=O
|
Name
|
compound 75-3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=CC(=C1)OC)OC)C(C)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to yield a crystalline residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC(=C1)OC)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.114 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |